



Application Note: Synthesis and Characterization of the Novel Peptide LEESGGGLVQPGGSMK

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Compound of Interest		
Compound Name:	Leesggglvqpggsmk	
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Introduction

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of the novel 15-amino acid peptide, **LEESGGLVQPGGSMK**. This peptide, with its unique sequence, offers a potential tool for various research applications, including but not limited to, proteomics, drug discovery, and immunology. The synthesis is based on the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, which allows for the efficient and stepwise assembly of the peptide chain on a solid support.[1][2] Subsequent purification by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterization by mass spectrometry ensure the final product is of high purity and correct molecular identity for downstream applications.[3][4][5]

Materials and Reagents Peptide Synthesis

- Fmoc-protected amino acids (Fmoc-L-Leu-OH, Fmoc-L-Glu(OtBu)-OH, Fmoc-L-Ser(tBu)-OH, Gly-OH, Fmoc-L-Val-OH, Fmoc-L-Gln(Trt)-OH, Fmoc-L-Pro-OH, Fmoc-L-Met-OH, Fmoc-L-Lys(Boc)-OH)
- Rink Amide MBHA resin (100-200 mesh)



- N,N-Dimethylformamide (DMF), peptide synthesis grade
- · Piperidine, peptide synthesis grade
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Dithiothreitol (DTT)
- · Diethyl ether, anhydrous

Peptide Purification

- · Acetonitrile (ACN), HPLC grade
- · Water, HPLC grade
- · Trifluoroacetic acid (TFA), HPLC grade

Peptide Characterization

- Matrix-assisted laser desorption/ionization (MALDI) matrix (e.g., α-cyano-4-hydroxycinnamic acid)
- · Acetonitrile (ACN), mass spectrometry grade
- Water, mass spectrometry grade
- Trifluoroacetic acid (TFA), mass spectrometry grade

Experimental Protocols



Solid-Phase Peptide Synthesis (SPPS)

The **LEESGGGLVQPGGSMK** peptide is synthesized on a 0.1 mmol scale using a manual or automated peptide synthesizer. The Fmoc/tBu strategy is employed, where the N α -amino group is temporarily protected by the acid-labile Fmoc group, and side chains are protected by tBu-based protecting groups.

Resin Preparation and Swelling:

- Weigh 150 mg of Rink Amide MBHA resin (substitution ~0.67 mmol/g) and place it in a reaction vessel.
- Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.

Fmoc Deprotection:

- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes.
- Drain the solution.
- Repeat steps 1-3.
- Wash the resin five times with 5 mL of DMF.

Amino Acid Coupling:

- In a separate vial, dissolve 0.5 mmol of the Fmoc-amino acid and 0.5 mmol of OxymaPure® in 2.5 mL of DMF.
- Add 0.5 mmol of DIC to the amino acid solution and pre-activate for 5 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.



- To monitor coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin five times with 5 mL of DMF.

This cycle of deprotection and coupling is repeated for each amino acid in the sequence, starting from the C-terminal (Lysine) to the N-terminal (Leucine).

Cleavage and Deprotection:

- After the final coupling and deprotection steps, wash the resin with DCM and dry it under vacuum.
- Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).
- Add 10 mL of the cleavage cocktail to the resin.
- Incubate the mixture for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
- Centrifuge the mixture at 3000 x g for 10 minutes to pellet the peptide.
- Decant the ether, wash the pellet with cold ether, and centrifuge again.
- Dry the crude peptide pellet under a stream of nitrogen.

Peptide Purification

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

Sample Preparation:

- Dissolve the crude peptide in a minimal amount of 50% ACN/water.
- Filter the solution through a 0.45 µm syringe filter.



HPLC Conditions:

- Column: Preparative C18 column (e.g., 10 μm, 250 x 21.2 mm)
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: A linear gradient from 5% to 45% B over 40 minutes is a good starting point. This can be optimized based on the analytical run.
- Flow Rate: 15 mL/min
- Detection: UV at 214 nm and 280 nm

Fraction Collection and Analysis:

- Collect fractions corresponding to the major peak.
- Analyze the purity of each fraction using analytical RP-HPLC.
- Pool the fractions with >95% purity.
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Peptide Characterization

The identity and purity of the synthesized peptide are confirmed by mass spectrometry.

Mass Spectrometry (MALDI-TOF):

- Prepare a 1 mg/mL solution of the purified peptide in 50% ACN/water with 0.1% TFA.
- Mix 1 μ L of the peptide solution with 1 μ L of MALDI matrix solution on a MALDI target plate.
- Allow the spot to air dry.
- Acquire the mass spectrum in positive ion mode.



Data Presentation

Table 1: Amino Acid Sequence and Properties of LEESGGGLVQPGGSMK

Property	Value
Sequence	LEESGGGLVQPGGSMK
Length	15 amino acids
Molecular Weight (Monoisotopic)	1519.76 Da
Molecular Formula	C63H105N17O22S
Theoretical pl	4.05

Table 2: Expected and Observed Mass of LEESGGGLVQPGGSMK

lon	Theoretical m/z	Observed m/z
[M+H]+	1520.77	To be determined
[M+Na]+	1542.75	To be determined

Table 3: Summary of Synthesis and Purification Results

Parameter	Result
Crude Peptide Yield	To be determined
Purified Peptide Yield	To be determined
Purity (by analytical HPLC)	>95%

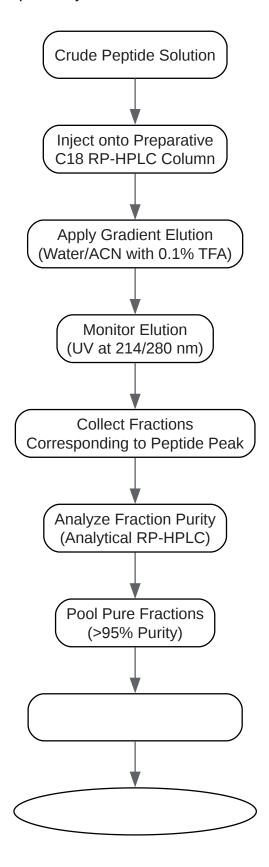
Visualizations





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Caption: Workflow for the solid-phase synthesis of the LEESGGGLVQPGGSMK peptide.





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Caption: Workflow for the purification of the **LEESGGGLVQPGGSMK** peptide using RP-HPLC.

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